molecular formula C14H14N4O4S B13752998 4-aminobenzoic acid;(4-nitrophenyl) carbamimidothioate CAS No. 6326-40-5

4-aminobenzoic acid;(4-nitrophenyl) carbamimidothioate

Cat. No.: B13752998
CAS No.: 6326-40-5
M. Wt: 334.35 g/mol
InChI Key: AUTGOFWFUCEAFV-UHFFFAOYSA-N
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Description

4-Aminobenzoic acid;(4-nitrophenyl) carbamimidothioate is a compound that combines the structural features of 4-aminobenzoic acid and (4-nitrophenyl) carbamimidothioateIt is a white solid that is slightly soluble in water and is known for its role as a precursor in the synthesis of folate by bacteria, plants, and fungi . (4-Nitrophenyl) carbamimidothioate is a derivative that introduces additional functional groups, potentially enhancing the compound’s reactivity and applications.

Preparation Methods

The synthesis of 4-aminobenzoic acid typically involves the reduction of 4-nitrobenzoic acid or the Hoffman degradation of the monoamide derived from terephthalic acid . For the preparation of (4-nitrophenyl) carbamimidothioate, a common method involves the reaction of 4-nitrophenyl isothiocyanate with an appropriate amine under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction.

Chemical Reactions Analysis

4-Aminobenzoic acid;(4-nitrophenyl) carbamimidothioate can undergo various chemical reactions, including:

    Oxidation: The amino group in 4-aminobenzoic acid can be oxidized to form nitro derivatives.

    Reduction: The nitro group in (4-nitrophenyl) carbamimidothioate can be reduced to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and nitro positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Aminobenzoic acid;(4-nitrophenyl) carbamimidothioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-aminobenzoic acid;(4-nitrophenyl) carbamimidothioate involves its interaction with specific molecular targets and pathways. For example, 4-aminobenzoic acid is known to inhibit the enzyme dihydropteroate synthetase, which is involved in the synthesis of folate in bacteria . This inhibition disrupts the production of folate, leading to antimicrobial effects. The (4-nitrophenyl) carbamimidothioate moiety may enhance the compound’s ability to interact with other molecular targets, potentially increasing its biological activity.

Comparison with Similar Compounds

4-Aminobenzoic acid;(4-nitrophenyl) carbamimidothioate can be compared with other similar compounds such as:

Properties

CAS No.

6326-40-5

Molecular Formula

C14H14N4O4S

Molecular Weight

334.35 g/mol

IUPAC Name

4-aminobenzoic acid;(4-nitrophenyl) carbamimidothioate

InChI

InChI=1S/C7H7N3O2S.C7H7NO2/c8-7(9)13-6-3-1-5(2-4-6)10(11)12;8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H3,8,9);1-4H,8H2,(H,9,10)

InChI Key

AUTGOFWFUCEAFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N.C1=CC(=CC=C1[N+](=O)[O-])SC(=N)N

Origin of Product

United States

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